2-(2-Boc-amino-4-pyridyl)-1-(3,5-dimethylphenyl)ethanone
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Overview
Description
2-(2-Boc-amino-4-pyridyl)-1-(3,5-dimethylphenyl)ethanone is a synthetic organic compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a phenyl ring with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-(3,5-dimethylphenyl)ethanone typically involves multiple steps:
Formation of the Pyridine Intermediate: The pyridine ring is first synthesized with the desired substituents. This can be achieved through various methods, such as the Hantzsch pyridine synthesis.
Protection of the Amino Group: The amino group on the pyridine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.
Formation of the Ethanone Moiety: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction, where the pyridine intermediate reacts with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Boc-amino-4-pyridyl)-1-(3,5-dimethylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used for Boc deprotection.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted amines.
Scientific Research Applications
2-(2-Boc-amino-4-pyridyl)-1-(3,5-dimethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-(3,5-dimethylphenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their function or activity. The Boc-protected amino group can be deprotected to yield a free amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-4-pyridyl)-1-(3,5-dimethylphenyl)ethanone: Similar structure but without the Boc protection.
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone: Lacks the methyl groups on the phenyl ring.
2-(2-Boc-amino-4-pyridyl)-1-(3,5-dimethylphenyl)propanone: Has an additional carbon in the ethanone moiety.
Uniqueness
2-(2-Boc-amino-4-pyridyl)-1-(3,5-dimethylphenyl)ethanone is unique due to the combination of the Boc-protected amino group and the dimethyl-substituted phenyl ring. This structural configuration imparts specific chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
303162-34-7 |
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Molecular Formula |
C20H24N2O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-[2-(3,5-dimethylphenyl)-2-oxoethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C20H24N2O3/c1-12-8-13(2)10-15(9-12)16(23)11-14-6-7-22-18(17(14)21)19(24)25-20(3,4)5/h6-10H,11,21H2,1-5H3 |
InChI Key |
RRUISYQZAMXCDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CC2=C(C(=NC=C2)C(=O)OC(C)(C)C)N)C |
Origin of Product |
United States |
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